N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine
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Overview
Description
2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with a unique structure that combines elements of chromen, acetamido, and butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the chromen derivative. The chromen derivative can be synthesized through the reaction of phenol with acetoacetic ester in the presence of a catalyst such as aluminum chloride . This intermediate is then reacted with acetic anhydride to form the acetamido derivative . Finally, the acetamido derivative is coupled with a butanoic acid derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-4-methyl-2-oxo-2H-chromen-2-one
- 8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate
Uniqueness
2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25NO6S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H25NO6S/c1-4-5-13-10-18(23)27-19-12(2)16(7-6-14(13)19)26-11-17(22)21-15(20(24)25)8-9-28-3/h6-7,10,15H,4-5,8-9,11H2,1-3H3,(H,21,22)(H,24,25)/t15-/m0/s1 |
InChI Key |
WCGWYNQVPWDCAX-HNNXBMFYSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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